

analytical methods for characterizing Ethyl 2-chloro-3-methylisonicotinate

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Compound of Interest

Compound Name: Ethyl 2-chloro-3-methylisonicotinate

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An In-Depth Guide to the Analytical Characterization of **Ethyl 2-chloro-3-methylisonicotinate**

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative with significant utility as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular architecture, featuring a chloro-substituent, a methyl group, and an ethyl ester on the pyridine core, provides multiple reaction sites for building more complex molecules. Given its role as a critical building block, ensuring its identity, purity, and stability is paramount for the quality and efficacy of the final product.

This application note provides a comprehensive guide to the essential analytical methods for the complete characterization of **Ethyl 2-chloro-3-methylisonicotinate**. We will delve into chromatographic techniques for purity and impurity assessment, and spectroscopic methods for structural elucidation and confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

- Molecular Formula: C₉H₁₀ClNO₂[\[1\]](#)
- Molecular Weight: 199.63 g/mol [\[2\]](#)
- Structure: (Note: Image is a representation.) The structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a methyl group, and at position 4 with an ethyl carboxylate group.

Property	Value	Source
IUPAC Name	ethyl 2-chloro-3-methylpyridine-4-carboxylate	[1]
CAS Number	301666-92-2	[1]
Canonical SMILES	CCOC(=O)C1=C(C)C(Cl)=NC=C1	[1]
InChI Key	InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3	[1]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of **Ethyl 2-chloro-3-methylisonicotinate** and identifying any process-related impurities or degradation products.[\[3\]](#)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier technique for quantifying the main component and separating it from potential non-volatile impurities. The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism suitable for this molecule.

Causality Behind Method Choices:

- **Stationary Phase:** A C18 column is selected for its strong retention of moderately polar to non-polar compounds like the target analyte.
- **Mobile Phase:** Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water.^[4] A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities.
- **pH Modifier:** A small amount of formic or phosphoric acid is added to the mobile phase to suppress the ionization of any residual silanols on the column, thereby improving peak shape and reproducibility.^[5]
- **Detector:** A UV detector is ideal as the pyridine ring is a chromophore, expected to absorb strongly in the UV range (typically 254-280 nm).

Experimental Protocol: HPLC Purity Determination

- **Preparation of Mobile Phase:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Degas both phases by sonication or vacuum filtration.
- **Standard Preparation:**
 - Accurately weigh approximately 10 mg of **Ethyl 2-chloro-3-methylisonicotinate** reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~100 µg/mL.
- **Sample Preparation:**
 - Prepare the sample to be tested at the same concentration as the standard using the same diluent.
- **Chromatographic Conditions:**

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	270 nm
Injection Volume	10 μ L
Gradient Program	0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B

- System Suitability:
 - Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
 - The theoretical plates for the main peak should be ≥ 2000 .
- Analysis and Calculation:
 - Inject the sample solution.
 - Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities and residual solvents. The analyte's volatility makes it well-suited for GC analysis.

Causality Behind Method Choices:

- Technique: Headspace GC is preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For purity analysis, direct liquid injection is used.
- Column: A DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% dimethylpolysiloxane) column is a good starting point for general purity analysis due to its non-polar nature, separating compounds based on their boiling points.[6]
- Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and wide linear range.

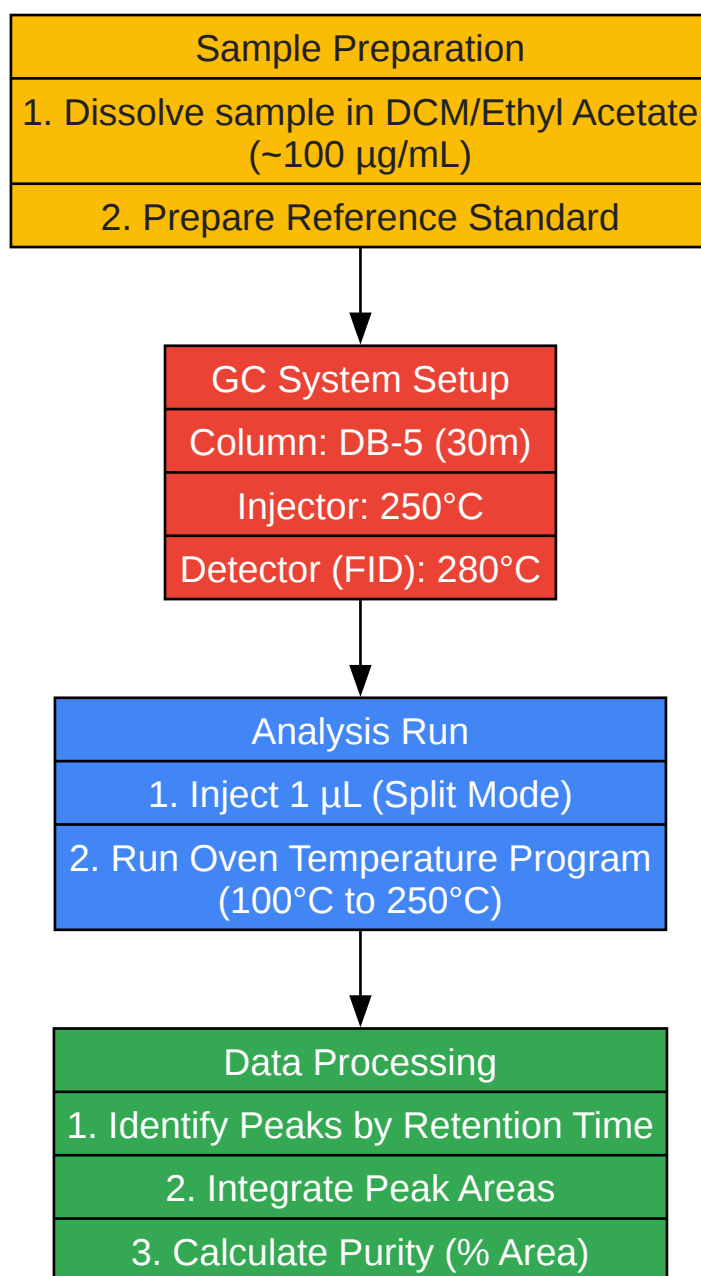
Experimental Protocol: GC Purity Determination

- Carrier Gas: Helium or Hydrogen.
- Standard Preparation:
 - Prepare a stock solution of the reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate at approximately 1 mg/mL.
 - Prepare a working standard by further dilution to ~100 µg/mL.
- Sample Preparation:
 - Prepare the sample to be tested at the same concentration as the working standard.
- Chromatographic Conditions:

Parameter	Recommended Condition
Column	DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Detector (FID) Temp	280 °C
Oven Program	Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 250 °C, hold 5 min.
Injection Mode	Split (e.g., 20:1)
Injection Volume	1 µL

- Analysis:
 - Inject the sample and standard solutions.
 - Identify the peak for **Ethyl 2-chloro-3-methylisonicotinate** based on the retention time of the standard.
 - Assess purity using area normalization as described for HPLC.

Workflow for GC Analysis



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Caption: Workflow for GC purity analysis.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. While direct spectral data for the ethyl ester is not widely published, we can predict the spectrum based on data from its close analog, **Methyl 2-chloro-3-methylisonicotinate**, and fundamental principles.^{[7][8]}

- ¹H NMR (Proton NMR):
 - Pyridine Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.
 - Ethyl Group: A quartet (CH₂) deshielded by the adjacent oxygen (δ ~4.4 ppm) and a triplet (CH₃) (δ ~1.4 ppm).
 - Methyl Group: A singlet for the methyl group attached to the pyridine ring (δ ~2.5 ppm).
- ¹³C NMR (Carbon NMR):
 - Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm) for the ester carbonyl.
 - Pyridine Carbons: Signals in the aromatic region (δ ~120-160 ppm), including the carbon bearing the chlorine atom which will be distinct.
 - Ethyl Group Carbons: Two signals for the -O-CH₂- (δ ~60-65 ppm) and the -CH₃ (δ ~14 ppm).
 - Methyl Group Carbon: A signal for the ring-substituted methyl group (δ ~15-20 ppm).

Protocol: NMR Sample Preparation

- Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.
- Cap the tube and invert several times to ensure the sample is fully dissolved.

- Place the tube in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation information to support the structure. For the related methyl ester, a molecular ion peak $[M+H]^+$ at m/z 186.14 was observed, confirming its molecular weight of 185.61 g/mol .^[8]

- Expected Mass for **Ethyl 2-chloro-3-methylisonicotinate** ($C_9H_{10}ClNO_2$):
 - Molecular Weight: 199.63 g/mol .
 - Expected $[M+H]^+$: m/z 200.
 - Isotopic Pattern: A crucial diagnostic feature will be the presence of an $[M+2]$ peak (at m/z 202 for the $[M+H]^+$ ion) with an intensity of approximately one-third that of the main peak, which is characteristic of a molecule containing one chlorine atom.

Protocol: MS Sample Preparation (LC-MS)

- Prepare a dilute solution of the sample (~ 1 -10 $\mu\text{g/mL}$) in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).
- Infuse the solution directly into the mass spectrometer or inject it via an LC system.
- Acquire data in positive ion mode using an electrospray ionization (ESI) source.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~2980-3000	C-H (Aliphatic)	Stretch
~1720-1740	C=O (Ester)	Stretch
~1550-1600	C=C, C=N (Pyridine Ring)	Stretch
~1250-1300	C-O (Ester)	Stretch
~700-800	C-Cl	Stretch

Protocol: FTIR Analysis (ATR)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact.
- Record the sample spectrum over a range of 4000-400 cm⁻¹.[\[9\]](#)

Summary and Conclusion

The analytical characterization of **Ethyl 2-chloro-3-methylisonicotinate** requires a multi-faceted approach. This guide outlines a robust strategy combining chromatographic techniques (HPLC, GC) for purity assessment with spectroscopic methods (NMR, MS, FTIR) for definitive structural confirmation. The provided protocols offer a validated starting point for method development and routine quality control, ensuring the material meets the high standards required for its application in pharmaceutical and chemical synthesis. Adherence to these methodologies will provide researchers and developers with the confidence needed in the quality of this critical synthetic intermediate.

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